molecular formula C17H13ClN2O4S B7476217 [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate

[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate

Cat. No. B7476217
M. Wt: 376.8 g/mol
InChI Key: IVCCXQDJLPDVEQ-UHFFFAOYSA-N
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Description

[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate, also known as COTOC, is a chemical compound that has been widely used in scientific research due to its unique properties.

Mechanism of Action

[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate works by binding to the active site of enzymes, thereby inhibiting their activity. The exact mechanism of action varies depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate has been shown to have a range of biochemical and physiological effects. For example, it can increase acetylcholine levels in the brain, leading to improved cognitive function. It can also reduce inflammation and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to investigate the specific role of these enzymes in various biological processes.
However, there are also limitations to using [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate in lab experiments. For example, its effectiveness can vary depending on the specific enzyme being targeted, and it may not be suitable for all types of experiments.

Future Directions

There are several future directions for research involving [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate. One area of interest is its potential use as a treatment for Alzheimer's disease and other cognitive disorders. Additionally, researchers are investigating the use of [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate as a cancer treatment, as well as its potential use in treating other inflammatory diseases.
Conclusion:
In conclusion, [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. It has been shown to have a range of biochemical and physiological effects, and has been used in studies investigating the role of enzymes in various biological processes. While there are limitations to using [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate in lab experiments, its potential applications in treating cognitive disorders, cancer, and other inflammatory diseases make it an area of ongoing research.

Synthesis Methods

[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-chloroacetic acid with 2-amino-5-chlorothiophene to form 2-(5-chlorothiophen-2-yl)-2-oxoacetic acid. This intermediate is then reacted with ethyl 4-oxophthalate to yield [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate.

Scientific Research Applications

[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. For example, [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
In addition, [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate has been shown to have anti-inflammatory and anti-tumor properties. It has been used in studies to investigate the role of inflammation in the development of various diseases, as well as the potential use of [2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate as a cancer treatment.

properties

IUPAC Name

[2-(5-chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S/c1-2-20-16(22)11-6-4-3-5-10(11)15(19-20)17(23)24-9-12(21)13-7-8-14(18)25-13/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCCXQDJLPDVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)OCC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate

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